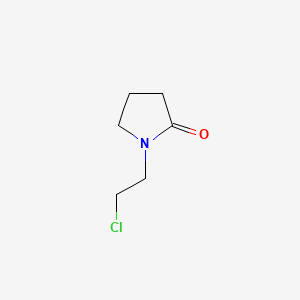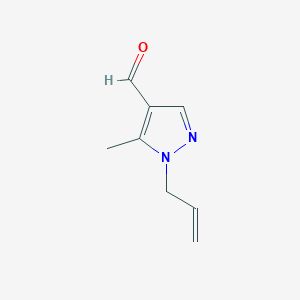
1-(2-Chloroethyl)pyrrolidin-2-one
概要
説明
The compound "1-(2-Chloroethyl)pyrrolidin-2-one" is a chemical that features in various research contexts, particularly in the synthesis of novel organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and potential synthesis routes for "1-(2-Chloroethyl)pyrrolidin-2-one".
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, which suggests that a similar approach might be applicable for synthesizing "1-(2-Chloroethyl)pyrrolidin-2-one" . Additionally, the synthesis of 1-substituted 2, 5-bischloromethylpyrrolidines provides a precedent for introducing chloroethyl groups into pyrrolidine rings, which could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(2-Chloroethyl)pyrrolidin-2-one" has been studied using X-ray single crystal diffraction and semiempirical calculations, which can provide insights into the steric and electronic factors that might influence the reactivity and stability of the target compound . The study of protecting groups for the pyrrole nitrogen atom, including the 2-chloroethyl moiety, also contributes to understanding how such substituents might affect the molecular structure .
Chemical Reactions Analysis
The reactivity of related compounds, such as the feasibility of nucleophilic substitution in pyridinium salts, can shed light on the potential reactivity of "1-(2-Chloroethyl)pyrrolidin-2-one" . The protecting group studies indicate that the 2-chloroethyl group can be manipulated through various chemical reactions, which may be relevant for further functionalization of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2-Chloroethyl)pyrrolidin-2-one" can be inferred from studies on similar compounds. For instance, the hydrogen-bonded structures of chloranilic acid with pyrrolidin-2-one suggest that the target compound may also engage in hydrogen bonding, affecting its solubility and crystallization behavior . The photophysical properties of related organic-inorganic chlorozincate and molecular zinc complexes provide insights into the potential optical properties of "1-(2-Chloroethyl)pyrrolidin-2-one" .
科学的研究の応用
Crystal and Molecular Structures
- Crystal Structures of Germanium-Based Chelates : An X-ray study conducted on various germanium-based chelates, including 1-(dimethylchlorogermylmethyl)pyrrolidone-2, revealed distinct structural features. These compounds exhibit a distorted trigonal-bipyramidal coordination, highlighting their potential utility in materials science and organometallic chemistry (Mozzchukhin et al., 1991).
Synthesis and Reactivity
Synthesis and Applications as Catalysts : Research on the synthesis of complexes using N-{2-(chloroethyl)}pyrrolidine resulted in compounds with significant catalytic properties. These complexes, such as [PdCl2(L1/L2)] and [RuCl(η6-C6H6)(L1/L2)][PF6], demonstrated potential as catalysts for organic reactions like Heck and Suzuki–Miyaura coupling reactions (Singh et al., 2009).
Pyrrolidines in Organic Synthesis : The synthesis of pyrrolidines, including derivatives of 1-(2-Chloroethyl)pyrrolidin-2-one, plays a vital role in producing biologically active compounds. These substances have applications in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).
Arylation in Ionic Liquids : Studies on the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) in ionic liquids demonstrated that these substances could be effectively used for arylation reactions. This research opens up new avenues for chemical synthesis in non-traditional solvents (Velázquez et al., 2010).
Chemical Properties and Applications
Molecular Properties of Substituted Pyrrolidinones : DFT and quantum-chemical calculations of various pyrrolidin-2-one derivatives, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one, provided insights into their electronic properties. This research is crucial for understanding the reactivity and potential applications of these compounds (Bouklah et al., 2012).
Conformational Studies for Drug Development : Research on the conformational properties of pyrrolidine derivatives, including indole alkaloids containing pyrrolidine C-rings, has applications in drug development. Understanding these properties is essential for designing new pharmaceuticals (Morales‐Ríos et al., 2002).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYHDWHNFLUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390083 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)pyrrolidin-2-one | |
CAS RN |
51333-90-5 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)








![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)


